molecular formula C21H34O3 B8515699 6-[(7-Ethoxy-3,7-dimethyloctyl)oxy]-3-methyl-2,3-dihydro-1-benzofuran CAS No. 51079-68-6

6-[(7-Ethoxy-3,7-dimethyloctyl)oxy]-3-methyl-2,3-dihydro-1-benzofuran

Cat. No. B8515699
CAS RN: 51079-68-6
M. Wt: 334.5 g/mol
InChI Key: KNPXCVQTJRNUMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04002647

Procedure details

A solution of 3.48 g. of 6-[(3,7-dimethyl-6-octenyl)-oxy]-3-methyl-2,3-dihydrobenzofuran in 15 ml. of absolute ethyl alcohol is slowly added dropwise at room temperature to a suspension of 3.81 g. of mercuric acetate in 30 ml. of absolute ethyl alcohol. The mixture is thereupon stirred for one hour at room temperature, cooled by means of an ice bath and 12.8 ml. of 10% by weight aqueous hydroxide followed by 0.24 g. of sodium borohydride in 12.8 ml. of 10% by weight aqueous sodium hydroxide are added dropwise. After stirring for 30 minutes at room temperature, the mixture is filtered through diatomaceous earth, the aqueous phase saturated with sodium chloride and subsequently extracted with pentane. The extracts are washed neutral with aqueous sodium chloride solution, dried over sodium sulfate and evaporated. By chromatography on silica gel there is obtained pure 6-[(7-ethoxy-3,7-dimethyl-octyl)-oxy]-3-methyl-2,3-dihydrobenzofuran which is distilled in a bulb-tube at 132° C./0.01 mmHg; nD 22 = 1.4976.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mercuric acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:16][CH2:17][CH:18]=[C:19]([CH3:21])[CH3:20])[CH2:3][CH2:4][O:5][C:6]1[CH:15]=[CH:14][C:9]2[CH:10]([CH3:13])[CH2:11][O:12][C:8]=2[CH:7]=1.[OH-].[BH4-].[Na+].[OH-].[Na+].[CH2:27]([OH:29])[CH3:28]>>[CH2:27]([O:29][C:19]([CH3:21])([CH3:20])[CH2:18][CH2:17][CH2:16][CH:2]([CH3:1])[CH2:3][CH2:4][O:5][C:6]1[CH:15]=[CH:14][C:9]2[CH:10]([CH3:13])[CH2:11][O:12][C:8]=2[CH:7]=1)[CH3:28] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CCOC1=CC2=C(C(CO2)C)C=C1)CCC=C(C)C
Step Two
Name
mercuric acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is thereupon stirred for one hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled by means of an ice bath
STIRRING
Type
STIRRING
Details
After stirring for 30 minutes at room temperature
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the mixture is filtered through diatomaceous earth
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase saturated with sodium chloride and subsequently extracted with pentane
WASH
Type
WASH
Details
The extracts are washed neutral with aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(CCCC(CCOC1=CC2=C(C(CO2)C)C=C1)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.